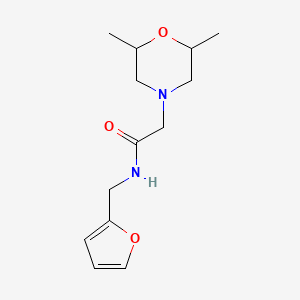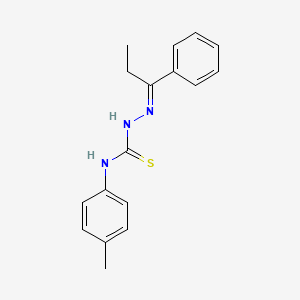![molecular formula C16H20N2O2 B5319894 1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5319894.png)
1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is also known as Ro 15-4513, and it has been widely used in scientific research for its ability to selectively bind to the benzodiazepine site of the GABAA receptor. The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain, and its activation by benzodiazepines is responsible for the anxiolytic, anticonvulsant, and sedative effects of these drugs.
作用機序
1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane binds selectively to the benzodiazepine site of the GABAA receptor, which is located on the alpha and gamma subunits of the receptor. This binding enhances the affinity of the receptor for GABA, the endogenous ligand of the receptor, and increases the opening of the chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. This mechanism of action is responsible for the anxiolytic, anticonvulsant, and sedative effects of benzodiazepines.
Biochemical and Physiological Effects:
This compound has been shown to bind selectively to the benzodiazepine site of the GABAA receptor with high affinity and specificity. It has also been shown to enhance the binding of GABA to the receptor and increase the opening of the chloride ion channel. These effects lead to hyperpolarization of the neuron and inhibition of neurotransmitter release, which are responsible for the anxiolytic, anticonvulsant, and sedative effects of benzodiazepines.
実験室実験の利点と制限
1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane has several advantages for lab experiments. It is a highly selective radioligand for the benzodiazepine site of the GABAA receptor, and it has been widely used to label this site in binding assays and autoradiography. It has also been used to investigate the structure-activity relationships of benzodiazepines and to screen for novel benzodiazepine ligands.
However, there are also some limitations to the use of this compound in lab experiments. It is a synthetic compound that may not accurately reflect the properties of endogenous ligands or natural products. It also has a limited range of applications, as it is primarily used to study the benzodiazepine site of the GABAA receptor.
将来の方向性
There are several future directions for the use of 1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane in scientific research. One direction is the development of new benzodiazepine ligands that can selectively target different subtypes of the GABAA receptor or modulate different aspects of receptor function. Another direction is the investigation of the role of the GABAA receptor in neurological and psychiatric disorders, and the development of new therapies that target this receptor. Finally, the use of this compound in combination with other techniques, such as electrophysiology and imaging, may provide new insights into the mechanisms of GABAA receptor function and the effects of benzodiazepines on the brain.
合成法
The synthesis of 1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane involves the reaction of 3-methyl-1-benzofuran-2-carbonyl chloride with 1-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group by the amine group, followed by cyclization to form the diazepane ring.
科学的研究の応用
1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane has been widely used in scientific research to study the mechanism of action of benzodiazepines on the GABAA receptor. It has been used as a radioligand to label the benzodiazepine site of the receptor, and as a tool to investigate the structure-activity relationships of benzodiazepines. It has also been used in binding assays to screen for novel benzodiazepine ligands.
特性
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-13-6-3-4-7-14(13)20-15(12)16(19)18-9-5-8-17(2)10-11-18/h3-4,6-7H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHECDOQOWGXNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 7-amino-6-cyano-8-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5319811.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5319820.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5319823.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B5319826.png)

![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5319840.png)

![1-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5319865.png)
![2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5319870.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}piperidin-2-one](/img/structure/B5319878.png)
![1-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetone](/img/structure/B5319880.png)


![ethyl 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5319922.png)